2-iodo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide
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Overview
Description
2-iodo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide is a complex organic compound that features a benzamide core substituted with an iodine atom and a tetrahydrocyclopenta[c]pyrazol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydrocyclopenta[c]pyrazol core, followed by the introduction of the phenyl group and the benzamide moiety. The final step involves the iodination of the benzamide ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-iodo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide variety of functional groups.
Scientific Research Applications
2-iodo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: The compound may find use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-iodo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide would depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include modulation of signal transduction pathways, inhibition of enzyme activity, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
2-iodo-N-phenylbenzamide: This compound is structurally similar but lacks the tetrahydrocyclopenta[c]pyrazol moiety.
2-iodobenzamide: This compound is a simpler analog with only the benzamide core and iodine substitution.
Uniqueness
2-iodo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide is unique due to the presence of the tetrahydrocyclopenta[c]pyrazol moiety, which can impart distinct chemical and biological properties. This structural feature may enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug discovery and development.
Properties
IUPAC Name |
2-iodo-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16IN3O/c20-16-11-5-4-9-14(16)19(24)21-18-15-10-6-12-17(15)22-23(18)13-7-2-1-3-8-13/h1-5,7-9,11H,6,10,12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRGRVXMYRUHBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16IN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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